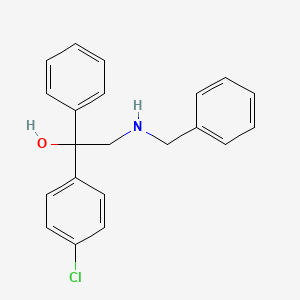
2-(benzylamino)-1-(4-chlorophenyl)-1-phenylethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Benzylamino)-1-(4-chlorophenyl)-1-phenylethanol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of beta-adrenergic receptor antagonists, which are commonly used in the treatment of various cardiovascular diseases such as hypertension, angina, and arrhythmia. In
作用機序
The mechanism of action of 2-(benzylamino)-1-(4-chlorophenyl)-1-phenylethanol involves its binding to the beta-adrenergic receptors in the heart and blood vessels, thereby blocking the effects of adrenaline and noradrenaline. This results in a decrease in heart rate and blood pressure, which can be beneficial in the treatment of cardiovascular diseases. Additionally, this compound has been shown to modulate the levels of neurotransmitters such as serotonin and dopamine, which may contribute to its anxiolytic and antidepressant-like effects.
Biochemical and Physiological Effects
2-(Benzylamino)-1-(4-chlorophenyl)-1-phenylethanol has been shown to have various biochemical and physiological effects in animal models. It has been shown to reduce the levels of plasma glucose and triglycerides, which may be beneficial in the treatment of diabetes and obesity. This compound has also been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases such as arthritis.
実験室実験の利点と制限
The advantages of using 2-(benzylamino)-1-(4-chlorophenyl)-1-phenylethanol in lab experiments include its potent beta-adrenergic receptor blocking activity, which can effectively reduce heart rate and blood pressure. Additionally, this compound has been extensively studied for its therapeutic potential in the treatment of cardiovascular diseases, anxiety, and depression. However, the limitations of using this compound in lab experiments include its potential toxicity and side effects, which may limit its use in certain experimental models.
将来の方向性
There are several future directions for the research on 2-(benzylamino)-1-(4-chlorophenyl)-1-phenylethanol. One potential direction is to investigate its potential use in the treatment of other diseases such as diabetes and obesity, as it has been shown to have beneficial effects on glucose and lipid metabolism. Additionally, further studies are needed to elucidate the mechanisms underlying its anxiolytic and antidepressant-like effects. Another potential direction is to investigate the use of this compound in combination with other drugs for the treatment of cardiovascular diseases, as it may have synergistic effects with other beta-adrenergic receptor antagonists. Finally, more studies are needed to assess the safety and efficacy of this compound in clinical trials, in order to determine its potential use in human medicine.
Conclusion
In conclusion, 2-(benzylamino)-1-(4-chlorophenyl)-1-phenylethanol is a chemical compound that has significant potential in the treatment of various cardiovascular diseases, anxiety, and depression. Its potent beta-adrenergic receptor blocking activity, anxiolytic and antidepressant-like effects, and beneficial effects on glucose and lipid metabolism make it a promising candidate for further research and development. However, more studies are needed to elucidate its mechanisms of action, assess its safety and efficacy, and determine its potential use in human medicine.
合成法
The synthesis of 2-(benzylamino)-1-(4-chlorophenyl)-1-phenylethanol involves the reaction of 4-chloroacetophenone with benzylamine in the presence of sodium borohydride and acetic acid. The resulting product is then subjected to a reductive amination reaction with 1-phenylethanol in the presence of sodium cyanoborohydride to yield the final product.
科学的研究の応用
2-(Benzylamino)-1-(4-chlorophenyl)-1-phenylethanol has been extensively studied for its therapeutic potential in the treatment of various cardiovascular diseases. It has been shown to have a potent beta-adrenergic receptor blocking activity, which can effectively reduce the heart rate and blood pressure. This compound has also been investigated for its potential use in the treatment of anxiety and depression, as it has been shown to have anxiolytic and antidepressant-like effects in animal models.
特性
IUPAC Name |
2-(benzylamino)-1-(4-chlorophenyl)-1-phenylethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClNO/c22-20-13-11-19(12-14-20)21(24,18-9-5-2-6-10-18)16-23-15-17-7-3-1-4-8-17/h1-14,23-24H,15-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZQIGMCVUWHUJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCC(C2=CC=CC=C2)(C3=CC=C(C=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(1-acetyl-4-piperidinyl)oxy]-5-chloro-N-[(4,6-dimethyl-2-pyrimidinyl)methyl]benzamide](/img/structure/B4888503.png)
![N-[3-(benzoylamino)phenyl]-5-(3-chloro-4-methylphenyl)-2-furamide](/img/structure/B4888506.png)
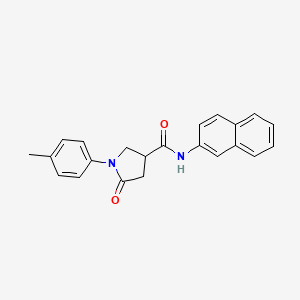
![5-[(3,4-difluorophenoxy)methyl]-N-methyl-N-[3-(4-morpholinyl)propyl]-3-isoxazolecarboxamide](/img/structure/B4888546.png)
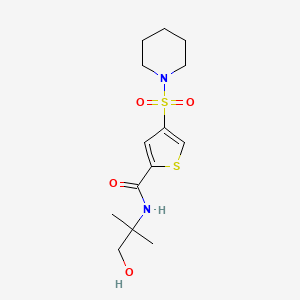
![N-{[2-(4-methoxy-3-methylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-2-propyn-1-yl-2-propen-1-amine](/img/structure/B4888556.png)
![N-{4-[5-({2-[(4-fluorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}-2-methoxybenzamide](/img/structure/B4888558.png)

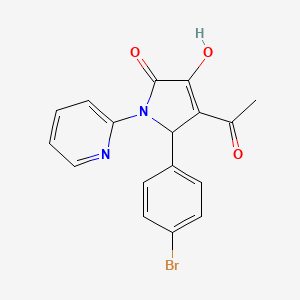
![1-[3-(2-bromophenoxy)propoxy]-2-methoxy-4-methylbenzene](/img/structure/B4888573.png)

![9-[4-(1-piperidinyl)-1-butyn-1-yl]-9H-fluoren-9-ol hydrochloride](/img/structure/B4888581.png)
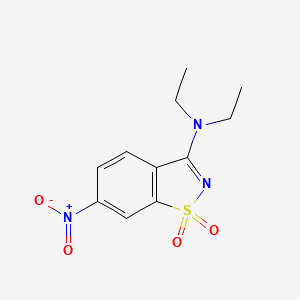
![N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-butoxybenzamide](/img/structure/B4888590.png)